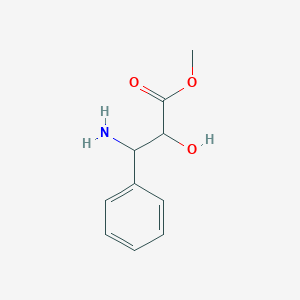

Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Description

BenchChem offers high-quality Methyl 3-amino-2-hydroxy-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-hydroxy-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Chiral Precursor

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block for the semi-synthesis of paclitaxel (Taxol®) and its analogues, a class of potent anti-cancer agents. The specific stereochemistry of this compound, (2R,3S), is crucial for the biological activity of the final paclitaxel molecule, which functions by stabilizing microtubules and arresting cell division. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (2R,3S)-3-phenylisoserine methyl ester, with a focus on practical insights for laboratory and process development settings.

Physicochemical and Structural Characteristics

(2R,3S)-3-Phenylisoserine methyl ester is a white to off-white powder. Its molecular structure consists of a phenyl group and an amino group on adjacent carbon atoms, with a methyl ester providing a site for further chemical modification. The precise spatial arrangement of these functional groups, defined by the (2R,3S) stereochemistry, is paramount for its utility in the synthesis of taxanes.

| Property | Value | Source |

| CAS Number | 131968-74-6 | [1] |

| Molecular Formula | C10H13NO3 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥99% | [1] |

Enantioselective Synthesis: A Detailed Protocol

The synthesis of (2R,3S)-3-phenylisoserine methyl ester with high enantiomeric purity is a critical step in the overall synthesis of paclitaxel. A common and effective method involves the resolution of a racemic mixture of threo-3-phenylisoserine amide, followed by conversion to the desired methyl ester. The following protocol is a synthesis of detailed procedures found in the patent literature[2][3][4].

Experimental Protocol:

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

-

Suspension: In a suitable reaction vessel, suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent, such as (-)-dibenzoyltartaric acid, in ethanol.

-

Reflux: Heat the suspension to reflux for approximately 2 hours. This allows for the formation of diastereomeric salts.

-

Crystallization: Cool the mixture to room temperature and stir for an additional 60 minutes to facilitate the crystallization of the desired (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

-

Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Causality: The use of an enantiomerically pure chiral acid like (-)-dibenzoyltartaric acid allows for the separation of the racemic amide through the formation of diastereomeric salts with different solubilities. The desired (2R,3S)-enantiomer selectively crystallizes from the solution.

Step 2: Conversion to the Hydrochloride Salt

-

Suspension: Suspend the isolated (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol.

-

Acidification: Heat the mixture to approximately 42°C and slowly add concentrated hydrochloric acid (32%). Maintain the temperature around 45°C during the addition.

-

Precipitation: After the addition is complete, cool the mixture to 0°C over 1 hour and stir for an additional hour to ensure complete precipitation of (2R,3S)-3-phenylisoserine amide hydrochloride.

-

Isolation: Filter the product, wash with ethanol, and dry under vacuum. A typical yield for this step is around 82%[4].

Causality: The strong inorganic acid (HCl) displaces the weaker organic resolving agent (dibenzoyltartaric acid) and forms the hydrochloride salt of the desired amide, which is insoluble in the ethanol solvent and precipitates out.

Step 3: Esterification and Formation of the Acetate Salt

-

Methanolysis: Suspend the (2R,3S)-3-phenylisoserine amide hydrochloride in methanol. Slowly add gaseous HCl while maintaining the temperature at approximately 25°C.

-

Reflux: Heat the mixture to reflux for 3 hours to drive the esterification reaction to completion.

-

Solvent Exchange and Neutralization: Distill off a portion of the methanol and cool the mixture to room temperature. Add ethyl acetate, followed by the slow addition of triethylamine to neutralize the excess acid.

-

Crystallization of the Acetate Salt: After further solvent exchange to ethyl acetate, slowly add acetic acid until precipitation of the acetate salt of (2R,3S)-3-phenylisoserine methyl ester is observed. Cool the mixture to 0°C and stir for 2 hours to maximize the yield.

-

Final Product Isolation: Filter the crystalline product, wash with cold ethyl acetate, and dry under vacuum. The final product should have an enantiomeric and chromatographic purity of greater than 99.0%[3].

Causality: The reaction of the amide with methanol in the presence of an acid catalyst (HCl) converts the amide to the corresponding methyl ester. The subsequent neutralization and addition of acetic acid allow for the isolation of the final product as a stable, crystalline acetate salt, which is often preferred for storage and handling.

Caption: Enantioselective synthesis workflow.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (2R,3S)-3-phenylisoserine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The following table summarizes the expected chemical shifts for the acetate salt in DMSO-d6[2].

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetate (CH₃) | 1.89 | s | 3H |

| Ester (OCH₃) | 3.52 | s | 3H |

| C2-H & C3-H | 4.09 | m | 2H |

| Amino (NH₃⁺) | 5.01 | br s | 3H |

| Phenyl (Ar-H) | 7.31 | m | 5H |

Interpretation: The singlet at 1.89 ppm corresponds to the acetate counterion. The singlet at 3.52 ppm is characteristic of the methyl ester protons. The multiplet around 4.09 ppm represents the two diastereotopic protons on the isoserine backbone. The broad singlet at 5.01 ppm is due to the ammonium protons, and the multiplet at 7.31 ppm corresponds to the five protons of the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.

-

Typical Column: A chiral stationary phase, such as a cellulose or amylose-based column, is required.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is commonly used.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is standard.

The goal is to achieve baseline separation of the (2R,3S) and (2S,3R) enantiomers to accurately quantify the enantiomeric excess (e.e.), which should be >99%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion for the free base would be at m/z 196.1.

Caption: Analytical characterization workflow.

Application in Taxane Synthesis

The primary and most critical application of (2R,3S)-3-phenylisoserine methyl ester is as the C-13 side-chain precursor in the semi-synthesis of paclitaxel and docetaxel.

The Importance of (2R,3S) Stereochemistry

The interaction of paclitaxel with its biological target, β-tubulin, is highly specific. Structure-activity relationship studies have demonstrated that the (2'R, 3'S) configuration of the phenylisoserine side chain is essential for potent microtubule-stabilizing activity[5]. While some other stereoisomers retain some activity, the natural (2'R, 3'S) configuration provides the optimal geometry for binding to the tubulin pocket, leading to the desired anti-cancer effect. Altering this stereochemistry can lead to a significant or complete loss of biological activity.

Coupling with Baccatin III Derivatives

In the semi-synthesis of paclitaxel, the amino group of (2R,3S)-3-phenylisoserine methyl ester is first protected, typically with a benzoyl group to form (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester. This protected side chain is then coupled to a protected baccatin III core, a complex diterpene isolated from the needles of the yew tree. Subsequent deprotection steps yield the final paclitaxel molecule.

Caption: Role in Paclitaxel synthesis pathway.

Conclusion

(2R,3S)-3-Phenylisoserine methyl ester is a cornerstone molecule in the synthesis of one of the most important classes of anti-cancer drugs. The ability to produce this intermediate with high stereochemical fidelity is a testament to the advancements in asymmetric synthesis and resolution techniques. For researchers and professionals in drug development, a thorough understanding of its synthesis, characterization, and the critical role of its stereochemistry is indispensable for the successful production of taxane-based therapeutics. The protocols and data presented in this guide serve as a valuable resource for navigating the complexities of working with this vital chiral precursor.

References

Sources

- 1. (2R,3S)-3-Phenylisoserine methyl ester | CAS:131968-74-6 | AvaChem Scientific [avachem.com]

- 2. RU2459802C2 - Method of producing acetate salt of methyl ester of (2r,3s)-3-phenylisoserine - Google Patents [patents.google.com]

- 3. US20100168460A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 4. EP1961735A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 5. Struc-Activ.Rela [ch.ic.ac.uk]

An In-Depth Technical Guide to Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, a non-proteinogenic amino acid ester, is a critical chiral building block in modern medicinal chemistry. Its most prominent role is as a key precursor to the side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogues like Docetaxel. The precise stereochemistry of this compound, specifically the (2R,3S) configuration, is paramount to the biological activity of these life-saving drugs. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, analytical characterization, and applications of this vital synthetic intermediate.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. However, it is frequently referred to by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for efficient literature searching and material sourcing.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Common Synonym | (2R,3S)-3-Phenylisoserine methyl ester |

| IUPAC Name | methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate |

| CAS Number | 131968-74-6 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| InChI Key | WZPZWAQKLOPJEL-DTWKUNHWSA-N |

| SMILES | COC(=O)N">C@@HO |

N-Protected Derivatives: In many synthetic applications, the amino group is protected to prevent unwanted side reactions. The two most common N-protected derivatives are the N-benzoyl and N-Boc variants.

-

Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate:

-

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoate:

Physicochemical and Stereochemical Properties

Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate is typically a colorless to pale yellow solid. It is stable at room temperature and soluble in many organic solvents such as ethanol and ether.[4] The stereochemistry of this molecule is defined by two chiral centers at the C2 and C3 positions. The (2R,3S) configuration is crucial for its application in the synthesis of taxane anticancer agents.

The X-ray crystal structure of the N-benzoyl derivative, methyl (2R,3S)-N-benzoyl-3-phenylisoserinate, has been determined, confirming its absolute stereochemistry and revealing the prevalence of intermolecular hydrogen-bonding interactions in the crystal lattice.[5]

Caption: 2D representation of Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate highlighting its key functional groups.

Synthesis Methodologies

The synthesis of enantiomerically pure Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a significant challenge in organic chemistry, primarily due to the need for precise control over its two stereocenters. Several strategies have been developed, with chiral resolution and asymmetric synthesis being the most prominent.

Chiral Resolution of Racemic Mixtures

A common and industrially viable approach involves the synthesis of a racemic mixture of the threo-diastereomer, followed by resolution to isolate the desired (2R,3S) enantiomer.

Workflow for Chiral Resolution:

Sources

The Paclitaxel C-13 Side Chain Methyl Ester: Synthesis, Physicochemical Properties, and Analytical Workflows

Executive Summary

Paclitaxel (Taxol) is a cornerstone antineoplastic agent whose unique tubulin-binding mechanism is critically dependent on its complex molecular architecture. Structure-activity relationship (SAR) studies have conclusively demonstrated that the C-13 O -[N-benzoyl-phenylisoserine] side chain is non-negotiable for its bioactivity[1]. Within the landscape of taxane semisynthesis and degradation profiling, the paclitaxel side chain methyl ester —specifically (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester—emerges as a highly significant intermediate. It serves a dual role: as a stable, chiral synthon for verifying enantiomeric purity prior to core coupling, and as a primary degradation artifact in methanolic solutions[2].

This technical guide dissects the structural properties, enantioselective synthesis, and degradation kinetics of this critical intermediate, providing a self-validating framework for researchers in drug development and analytical chemistry.

Structural Dynamics & Physicochemical Properties

The pharmacological efficacy of the paclitaxel side chain is entirely dictated by its stereochemistry. The (2R,3S) configuration is strictly required to maintain the spatial orientation necessary for binding to the β -tubulin subunit. The free acid form of this side chain is highly polar, prone to epimerization, and difficult to resolve chromatographically. Conversion to the methyl ester neutralizes the carboxylate, significantly improving organic solubility and allowing for high-resolution purification[1].

Table 1: Quantitative Physicochemical Profile

| Property | Value | Structural/Analytical Significance |

| Chemical Name | (2R,3S)-N-benzoyl-3-phenylisoserine methyl ester | Standard nomenclature for the C-13 side chain ester. |

| Molecular Formula | C17H17NO4 | Defines the exact atomic composition. |

| Molecular Weight | 299.33 g/mol | Target mass for LC-MS validation ([M+H]+ at m/z 300.3)[3]. |

| Stereocenters | 2R, 3S | Absolute configuration required for tubulin binding[1]. |

| Physical State | Solid (crystalline) | Allows for purification via recrystallization. |

| Primary Role | Analytical standard / Degradant | Used to track methanolysis or validate synthetic ee%[2]. |

Enantioselective Synthesis & Isolation Workflows

The scarcity of natural paclitaxel necessitated the development of semisynthetic routes. The side chain is typically synthesized via asymmetric epoxidation of a prochiral precursor (such as a cinnamate derivative), followed by regioselective ring opening and esterification[4].

Step-by-Step Methodology: Esterification of the C-13 Side Chain

To prepare the methyl ester intermediate from the free acid for analytical validation or subsequent protection steps, the following self-validating protocol is employed[1].

-

Causality Check: Why use the methyl ester? The free acid exhibits poor peak shape on standard silica and chiral stationary phases due to hydrogen bonding. Esterification masks the acid, enabling precise determination of the enantiomeric excess (ee) and preventing side reactions during subsequent hydroxyl protection.

Step 1: Reagent Preparation & Activation Dissolve 230 mg (0.81 mmol) of N-Bz-(2R,3S)-3-phenylisoserine in 10 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent premature quenching of the esterification reagent.

Step 2: Esterification Cool the reaction vessel to 0°C. Introduce a stoichiometric excess of diazomethane (or TMS-diazomethane as a safer, bench-stable alternative) dropwise. Rationale: Conducting the reaction at 0°C suppresses thermal degradation and prevents unwanted methylation of the secondary C2-hydroxyl group.

Step 3: Quenching & Extraction Once nitrogen gas evolution ceases and a persistent yellow tint remains (indicating excess reagent), quench the reaction by adding glacial acetic acid dropwise until the solution turns colorless. Concentrate the mixture under reduced pressure.

Step 4: Chromatographic Purification Purify the crude ester via silica gel flash column chromatography using an isocratic mobile phase of ethyl acetate/hexane (50:50, v/v). Collect the fractions and evaporate the solvent to yield the pure methyl ester derivative (typical yield ~90%)[1].

Step 5: In-Process Controls (Self-Validation System) Do not proceed without validating the output:

-

LC-MS Profiling: Confirm the presence of the target mass ([M+H]+ = 300.3).

-

Chiral HPLC: Run against a racemic standard to verify >99% ee.

-

1H-NMR Analysis: Measure the vicinal coupling constant ( J ) between the C2-H and C3-H protons. A coupling constant of J≈2.5−3.0 Hz confirms the required syn (2R,3S) relative configuration.

Fig 1. Enantioselective synthesis workflow for the paclitaxel side chain methyl ester.

Degradation Kinetics & Analytical Profiling

In pharmaceutical formulation and analytical testing, understanding the degradation pathways of paclitaxel is critical. When paclitaxel is subjected to stress conditions—particularly in methanolic solutions under heat or basic conditions—the ester bond linking the C-13 side chain to the baccatin III core is highly susceptible to solvolysis[2].

Methanolysis directly yields the side chain methyl ester and baccatin III as primary degradation artifacts. Liquid chromatography-mass spectrometry (LC-MS) profiling is the gold standard for tracking these decomposition behaviors[5].

Table 2: LC-MS Stress Decomposition Profile of Paclitaxel

Data summarizes relative retention times (RRT) and primary stress pathways[5].

| Degradant / Intermediate | Relative Retention Time (RRT) | Primary Stress Condition / Pathway |

| Side chain methyl ester | 0.14 | Base-induced / Methanolysis (Heat) |

| Baccatin III (Core) | 0.16 | Base-induced / Methanolysis (Heat) |

| 10-Deacetylpaclitaxel | 0.43 | Acidic / Basic hydrolysis |

| Paclitaxel isomer | 0.52 | Thermal / Photolytic stress |

| Oxetane ring opened | 0.67 | Acidic conditions |

| 7-epi-Paclitaxel | 1.33 | Basic conditions / Epimerization |

Analytical Causality: The early elution of the side chain methyl ester (RRT 0.14) compared to intact paclitaxel (RRT 1.00) is due to its significantly lower molecular weight and higher polarity. Monitoring the appearance of the RRT 0.14 peak is a highly sensitive, self-validating indicator of solvent-induced API degradation during sample preparation[5].

Fig 2. Primary degradation pathways of paclitaxel yielding the side chain methyl ester.

References

-

Denis, J. N., Greene, A. E., Guénard, D., Flacke, F., & Potier, P. "An efficient, enantioselective synthesis of the taxol side chain." Journal of the American Chemical Society, 1988.[Link]

-

Walker, K., Long, R., & Croteau, R. "Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis." Proceedings of the National Academy of Sciences, 2002.[Link]

-

Macura, E. A., et al. "Paclitaxel Stability in Solution." Analytical Chemistry, 1999.[Link]

-

Prashanth, A., et al. "LC and LC-MS Study on Stress Decomposition Behavior of Paclitaxel and Establishment of Validated Stability-Indicating Assay Method." International Journal of Pharmaceutical Sciences and Drug Research, 2011.[Link]

Sources

The Stereochemical Dichotomy of Phenylisoserine Methyl Esters: Erythro vs. Threo Isomers in Taxane Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The semi-synthesis of blockbuster chemotherapeutics like paclitaxel (Taxol®) and docetaxel (Taxotere®) relies fundamentally on the attachment of an enantiopure C-13 side chain to a baccatin III core 1. The biological activity of these taxanes is intrinsically tied to the stereochemistry of this side chain, specifically the (2R,3S)-N-benzoyl-3-phenylisoserine moiety. For drug development professionals, mastering the stereochemical divergence between the erythro and threo forms of its precursor—phenylisoserine methyl ester—is critical for ensuring synthetic efficiency and pharmacological efficacy.

This guide provides an in-depth mechanistic analysis of how to selectively synthesize, analytically differentiate, and validate these diastereomers.

Structural and Stereochemical Foundations

Phenylisoserine methyl ester possesses two adjacent chiral centers: C2 (bearing the hydroxyl group) and C3 (bearing the amino and phenyl groups). The spatial relationship between these substituents defines the diastereomeric series:

-

Threo Series: Encompasses the (2R, 3S) and (2S, 3R) enantiomers. The (2R, 3S) configuration is the active pharmacophore required for tubulin-binding taxanes 1.

-

Erythro Series: Encompasses the (2R, 3R) and (2S, 3S) enantiomers. These are biologically inactive in the context of taxane formulations.

Mechanistic Causality in Selective Synthesis

The synthesis of the threo versus erythro isomer is dictated by the stereospecificity of the epoxide precursor during the heteroatom ring-opening phase 2. Because the nucleophilic attack by ammonia (or an azide equivalent) proceeds via a strict SN2 mechanism, it occurs with complete anti-inversion at the benzylic C3 position, while the C2 stereocenter retains its original configuration.

-

Cis-Epoxide to Threo: When a cis-phenylglycidic methyl ester (e.g., 2R, 3R) is subjected to ammonolysis, the C3 position inverts to 3S. The resulting product is (2R, 3S)—the threo isomer 2.

-

Trans-Epoxide to Erythro: Conversely, opening a trans-phenylglycidic methyl ester (e.g., 2R, 3S) forces inversion at C3 to 3R, yielding the (2R, 3R)—the erythro isomer 2.

Stereospecific pathways from methyl cinnamate to threo and erythro phenylisoserine derivatives.

Analytical Differentiation: NMR & Chromatography

Orthogonal analytical techniques are required to validate the diastereomeric fidelity of the synthesis.

NMR Spectroscopy (The Karplus Relationship): The vicinal coupling constant ( 3JH2,H3 ) between the C2 and C3 protons is the definitive diagnostic tool. In non-polar solvents, intramolecular hydrogen bonding between the C2-OH and C3-NH 2 groups locks the molecular conformation. The threo isomer typically exhibits a smaller coupling constant due to a gauche relationship between the protons, whereas the erythro isomer displays a larger coupling constant due to an anti-periplanar-like average conformation 3.

Quantitative Data Summary:

| Parameter | Threo Phenylisoserine Methyl Ester | Erythro Phenylisoserine Methyl Ester |

| Stereochemical Designation | (2R, 3S) and (2S, 3R) | (2R, 3R) and (2S, 3S) |

| Precursor Epoxide | cis-Phenylglycidic methyl ester | trans-Phenylglycidic methyl ester |

| 1 H-NMR 3JH2,H3 | ~ 2.0 – 3.0 Hz (Gauche conformation) | ~ 4.5 – 8.0 Hz (Anti-periplanar conformation) |

| Chromatographic Resolution | Resolvable via Normal Phase HPLC | Resolvable via Normal Phase HPLC |

| Enantiomeric Resolution | Requires Chiral Stationary Phase (CSP) | Requires Chiral Stationary Phase (CSP) |

| Biological Relevance | (2R, 3S) is the active Taxane side chain | Biologically inactive in Taxane formulations |

Experimental Workflows (Self-Validating Systems)

To ensure high enantiomeric excess (ee) and diastereomeric ratio (d.r.), the following self-validating protocol must be employed. The causality behind the experimental choices is detailed within the steps.

Protocol 1: Stereoselective Synthesis of Racemic Threo-Phenylisoserine Methyl Ester

-

Preparation: Dissolve 1.0 equivalent of cis-3-phenylglycidic acid methyl ester in anhydrous methanol. Causality: Anhydrous conditions prevent premature hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Amination: Introduce an excess of gaseous ammonia into the reaction vessel at 0 °C.

-

Ring-Opening (Heating): Seal the vessel and gradually heat to 60 °C, maintaining vigorous stirring for 18 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the SN2 attack at the sterically hindered benzylic C3 position. The sealed tube prevents the escape of volatile ammonia, ensuring pseudo-first-order kinetics2.

-

Isolation: Cool the mixture to 10 °C to induce crystallization. Filter and wash the precipitate with cold methanol to yield racemic threo-3-phenylisoserine methyl ester.

Protocol 2: Analytical Validation & Resolution Workflow

-

NMR Verification (Diastereomeric Purity): Dissolve a 5 mg aliquot of the product in CDCl 3 . Acquire a 400 MHz 1 H-NMR spectrum. Integrate the C2-H and C3-H doublets.

-

Validation Check: Confirm the presence of the threo isomer by a 3J coupling constant of ~2.5 Hz. The absence of doublets with 3J > 4.5 Hz validates that no erythro isomer was formed, confirming the stereointegrity of the starting cis-epoxide.

-

-

Chiral Resolution (Enantiomeric Purity): Subject the purified racemic threo mixture to fractional crystallization using a chiral resolving agent such as (-)-dibenzoyltartaric acid in ethanol 2. Alternatively, separate via Chiral HPLC (e.g., Chiralcel OD column, Hexane/Isopropanol mobile phase) to isolate the target (2R,3S) enantiomer.

Analytical workflow for the differentiation and resolution of phenylisoserine isomers.

Conclusion

The differentiation between erythro and threo phenylisoserine methyl esters is a foundational concept in taxane semi-synthesis. By strictly controlling the stereochemistry of the epoxide precursor and utilizing orthogonal analytical techniques (NMR coupling constants and chiral HPLC), drug development professionals can ensure the selective production of the (2R,3S)-threo isomer, thereby safeguarding the biological efficacy of the final chemotherapeutic agent.

References

-

A New Synthesis of Taxol from Baccatin III Source: VTechWorks URL:[Link]

-

Selective transformations of threo-2,3-dihydroxy esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

- EP1961735A1 - Process for the preparation of (2r,3s)

Sources

The Phenylisoserine Pharmacophore: Biological Activity and Synthetic Workflows of Methyl 3-amino-2-hydroxy-3-phenylpropanoate Derivatives

Executive Summary

Methyl 3-amino-2-hydroxy-3-phenylpropanoate, the methyl ester of phenylisoserine, is a critical chiral building block and pharmacophore in modern medicinal chemistry. Originally identified as a naturally occurring compound in the bark of Taxus mairei (1)[1], its derivatives have become the cornerstone of several blockbuster therapeutics. The unique structural features of the phenylisoserine moiety—specifically its (2R,3S) stereochemistry, the 3-amino group, and the 2-hydroxyl group—enable highly specific interactions with diverse biological targets, ranging from microtubule stabilization in oncology to protease inhibition in virology.

This technical guide synthesizes the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols essential for researchers developing novel therapeutics based on the phenylisoserine scaffold.

Mechanisms of Biological Activity

Microtubule Stabilization (Anticancer)

The most prominent biological application of phenylisoserine derivatives is their role as the essential C-13 side chain of paclitaxel (Taxol®) and its analogues. The side chain is indispensable for the drug's biological activity, primarily through its interaction with beta-tubulin (2)[2]. By binding to the tubulin polymer, these derivatives stabilize microtubules and inhibit depolymerization, leading to mitotic arrest and subsequent apoptosis. Simplified synthetic models have proven that the phenylisoserine moiety, when held in the correct spatial orientation relative to an oxetane ring, is sufficient to maintain tubulin-binding activity even without the complex taxane core (3)[3].

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN) is a zinc-dependent metalloprotease overexpressed on tumor cells, playing a critical role in tumor invasion, metastasis, and angiogenesis. Derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid act as potent APN inhibitors. The causality of this inhibition lies in the 3-amino-2-hydroxy acyl scaffold, which acts as a zinc-binding group (ZBG). The hydroxyl and carbonyl groups chelate the Zn2+ ion in the enzyme's active site, while the phenyl group inserts into the hydrophobic S1 pocket (4)[4].

SARS-CoV 3CL Protease Inhibition

Recent exploratory chemistry has leveraged the phenylisoserine backbone to design inhibitors against the SARS-CoV 3CL protease. By modifying the P4 position with cinnamoyl functionalities and utilizing the phenylisoserine core, researchers have synthesized compounds (e.g., SK80) that exhibit significant antiviral protease inhibition (5)[5].

Multimodal pharmacological pathways of phenylisoserine derivatives in oncology and virology.

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is highly dependent on stereochemistry and functional group substitutions. Table 1 summarizes the quantitative activity of key phenylisoserine derivatives across different therapeutic targets.

Table 1: Quantitative Biological Activities of Phenylisoserine Derivatives

| Compound / Derivative | Target / Disease Model | IC50 / Activity | Reference |

| Paclitaxel (Taxol) | Microtubule (Tubulin Assembly) | Highly Potent (nM range) | 6 |

| Compound 7e | Aminopeptidase N (APN) | 1.26 ± 0.01 µM | [[4]]() |

| Bestatin (Control) | Aminopeptidase N (APN) | 2.55 ± 0.11 µM | 4 |

| SK80 | SARS-CoV 3CL Protease (R188I) | 43 µM | 5 |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate causality (why a step is performed) and self-validation mechanisms (how to prove the step succeeded).

Protocol 1: Asymmetric Synthesis of the Beta-Lactam Precursor

The most efficient route to synthesize the (2R,3S)-phenylisoserine side chain is via an ester enolate-imine cyclocondensation (Staudinger synthesis) to form a chiral β-lactam intermediate (2)[2].

Step-by-Step Methodology:

-

Imine Formation: Dissolve benzaldehyde and (R)-N-(p-methoxyphenyl)benzylideneamine in anhydrous CH₂Cl₂. Add Triethylamine (Et₃N) and stir at room temperature for 2-4 hours.

-

[2+2] Cycloaddition: Cool the reaction mixture strictly to -78 °C. Slowly add a solution of acetyl chloride in CH₂Cl₂ dropwise.

-

Quenching & Extraction: Stir for 1-2 hours at room temperature. Filter to remove zinc dust (if used as a reductant), neutralize with saturated aqueous NaHCO₃, and extract with CH₂Cl₂.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize to yield (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone.

-

Causality & Rationale: The reaction must be cooled to -78 °C to minimize the dimerization of the ketene intermediate (generated in situ from acetyl chloride and Et₃N). The low temperature kinetically favors the formation of the cis-β-lactam, which is the required stereochemistry for the subsequent ring-opening to the (2R,3S) isomer.

-

Self-Validation Mechanism: Monitor the imine formation via Thin-Layer Chromatography (TLC) using UV light (the highly conjugated imine will be strongly UV-active). Post-purification, validate the stereochemistry via ¹H-NMR: The coupling constant (J) between the C3 and C4 protons in the β-lactam ring will be ~5-6 Hz for the cis isomer, distinguishing it from the trans isomer (J ≈ 2-3 Hz).

Asymmetric synthesis workflow of methyl phenylisoserinate via a beta-lactam intermediate.

Protocol 2: Tubulin Assembly Assay for Biological Evaluation

To evaluate the biological activity of synthesized phenylisoserine derivatives (such as taxol analogues), an in vitro tubulin assembly assay is utilized (6)[6].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

-

Sample Preparation: Dissolve the synthesized phenylisoserine derivative in DMSO (ensure final DMSO concentration in the assay is <1% v/v).

-

Incubation: Mix purified porcine brain tubulin (2 mg/mL) with the test compound in the PEM buffer.

-

Measurement: Transfer to a temperature-controlled spectrophotometer cuvette at 37 °C. Continuously measure the absorbance at 350 nm for 30 minutes.

-

Causality & Rationale: Tubulin polymerization into microtubules increases the turbidity of the solution. Absorbance at 350 nm is directly proportional to the mass of the polymer formed. GTP is required as an energy source, while EGTA chelates calcium ions that would otherwise inhibit polymerization.

-

Self-Validation Mechanism: The assay is self-validating through the use of internal controls. The vehicle control (DMSO only) must show a slow, baseline increase in absorbance. The positive control (Paclitaxel) must show a rapid, steep sigmoidal curve. If the test compound's curve mirrors the positive control, the tubulin-stabilizing biological activity is confirmed.

References

-

Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor Source: NIH (PMC) URL:[Link]

-

Synthesis of biologically active taxol analogues with modified phenylisoserine side chains Source: Researcher.life / Journal of Medicinal Chemistry URL:[Link]

-

Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors Source: Taylor & Francis URL:[Link]

-

Synthesis of Extremely Simplified Compounds Possessing the Key Pharmacophore Units of Taxol, Phenylisoserine and Oxetane Moieties Source: Pharmaceutical Society of Japan (pharm.or.jp) URL:[Link]

-

Isolation of Phenylisoserine Methyl Ester from the Bark of Taxus mairei Source: National Chung Hsing University (nchu.edu.tw) URL:[Link]

Sources

- 1. for.nchu.edu.tw [for.nchu.edu.tw]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Solubility of Methyl 3-amino-2-hydroxy-3-phenylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral organic compound of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various bioactive molecules. Its structural complexity, featuring multiple functional groups, presents both opportunities and challenges for its use in synthetic chemistry and formulation development. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing effective drug delivery systems. This guide provides a comprehensive overview of the theoretical principles governing the solubility of methyl 3-amino-2-hydroxy-3-phenylpropanoate, predicts its solubility profile across different solvent classes, and details the experimental methodologies for its precise determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 3-amino-2-hydroxy-3-phenylpropanoate possesses a unique combination of functional groups that dictate its interactions with various solvents:

-

A primary amino group (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. It also imparts basic properties to the molecule.

-

A hydroxyl group (-OH): This is a highly polar group that is a strong hydrogen bond donor and acceptor.[1][2]

-

A methyl ester group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

A phenyl group (-C₆H₅): This is a nonpolar, hydrophobic moiety.

The interplay of these groups—the hydrophilic amino and hydroxyl groups and the more hydrophobic phenyl and ester moieties—results in an amphiphilic character, suggesting a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [3][4] |

| Molar Mass | 195.22 g/mol | [3] |

| Melting Point | 87-88°C (for the (2R,3S)-rel-isomer) | [3] |

| Density | ~1.212 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 10.35 (for the amine group) | [3] |

Theoretical Principles of Solubility

The fundamental principle governing solubility is "like dissolves like."[5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For methyl 3-amino-2-hydroxy-3-phenylpropanoate, the following interactions are key:

-

Hydrogen Bonding: The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[1][2][6]

-

Dipole-Dipole Interactions: The polar functional groups (amino, hydroxyl, ester) will interact favorably with polar solvents.

-

Van der Waals Forces: The nonpolar phenyl ring will interact via weaker van der Waals forces with nonpolar solvents (e.g., hexane, toluene).[6]

The overall solubility in a particular solvent will depend on the balance of these interactions.

Caption: Intermolecular interactions driving solubility.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the amino and hydroxyl groups are expected to dominate.[6][7] |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone, Ethyl acetate | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities will promote dissolution. Solubility will likely vary with solvent polarity. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Very Low | The nonpolar phenyl group will have favorable interactions, but these are unlikely to overcome the energy required to break the strong intermolecular forces in the solid-state, which are dominated by the polar functional groups.[7] |

It is important to note that these are predictions. For quantitative data, experimental determination is necessary.

Factors Influencing Solubility

Several factors can influence the measured solubility of methyl 3-amino-2-hydroxy-3-phenylpropanoate:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[7] This relationship should be determined empirically for process optimization.

-

Stereochemistry: Methyl 3-amino-2-hydroxy-3-phenylpropanoate has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Diastereomers have different physical properties, including melting point and solubility.[8] Therefore, the solubility of a specific stereoisomer may differ from that of a racemic or diastereomeric mixture. The stereochemical purity of the sample should be well-defined when reporting solubility data.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Purity and Water Content of the Solvent: The presence of water in organic solvents can significantly impact the solubility of a compound capable of hydrogen bonding.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][9][10]

Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid methyl 3-amino-2-hydroxy-3-phenylpropanoate to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

-

Separate the saturated solution from the excess solid. This is typically done by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE with a 0.45 µm pore size) that does not absorb the solute.[5][12]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the solute in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][10]

-

A calibration curve prepared with standard solutions of known concentrations of methyl 3-amino-2-hydroxy-3-phenylpropanoate is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

-

Caption: Workflow for the shake-flask solubility determination method.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict solubility based on molecular descriptors.[13][14] These methods are valuable for high-throughput screening of potential solvents in the early stages of process development. However, these predictions should always be confirmed experimentally for critical applications.

Conclusion

Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a molecule with a complex solubility profile due to its combination of polar, hydrogen-bonding functional groups and a nonpolar aromatic ring. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For researchers and drug development professionals, a precise understanding of its solubility in various organic media is crucial for synthesis, purification, and formulation. When quantitative data is required, the shake-flask method provides a reliable experimental framework. Careful consideration of factors such as temperature and stereochemistry will ensure the generation of accurate and reproducible solubility data, facilitating the effective application of this important pharmaceutical intermediate.

References

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]

-

Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

Hughes, D. L., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Johnson, R., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Krzyżanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Stereochemistry's Impact on Drug Action. (n.d.). Scribd. [Link]

-

How do functional groups like hydroxyl and amino groups affect water solubility? (n.d.). QuickTakes. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Solubility Experimental Methods. (n.d.). SlideShare. [Link]

-

Functional Groups In Organic Chemistry. (2026, January 9). Master Organic Chemistry. [Link]

-

<1236> Solubility Measurements. (2016, September 30). USP-NF. [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

-

3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. (2024, April 9). ChemBK. [Link]

-

Solubility Determination Methods in USP. (n.d.). Scribd. [Link]

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. [Link]

-

What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse. [Link]

-

methyl 3-amino-3-phenylpropanoate. (n.d.). LookChem. [Link]

-

Methyl 2-hydroxy-3-phenylpropanoate. (n.d.). PubChem. [Link]

-

methyl 2-amino-3-hydroxy-3-phenylpropanoate. (2025, May 20). Chemical Synthesis Database. [Link]

-

3.2 Solubility. (n.d.). Open Oregon Educational Resources. [Link]

-

Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work. (2025, August 6). ResearchGate. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PMC. [Link]

Sources

- 1. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scribd.com [scribd.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. protocols.io [protocols.io]

- 13. d-nb.info [d-nb.info]

- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Efficiency Enzymatic Kinetic Resolution of Phenylisoserine Esters

Introduction: The Significance of Chiral Phenylisoserine

(2S,3R)-Phenylisoserine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably forming the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The specific stereochemistry of this side chain is paramount for the drug's efficacy. Consequently, robust and scalable methods for producing enantiomerically pure phenylisoserine are of significant commercial and scientific interest.

Enzymatic Kinetic Resolution (EKR) presents a highly efficient and environmentally benign alternative to traditional chemical methods. This approach leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. This application note provides a detailed protocol for the kinetic resolution of racemic phenylisoserine esters using immobilized Candida antarctica lipase B (Novozym® 435), a widely recognized and highly effective biocatalyst for this transformation.

Principle of the Method: Lipase-Mediated Stereoselective Hydrolysis

Kinetic resolution operates on the principle that one enantiomer in a racemic pair reacts significantly faster than the other in the presence of a chiral catalyst. In this protocol, a lipase selectively catalyzes the hydrolysis of one ester enantiomer into its corresponding carboxylic acid, leaving the less reactive ester enantiomer untouched.

For N-benzoyl-rac-methyl-phenylisoserinate, the lipase preferentially hydrolyzes the (2R,3S)-ester enantiomer into the (2R,3S)-acid. This leaves the desired (2S,3R)-ester enantiomer, the precursor for the Taxol® side chain, unconverted and thus enriched in the reaction mixture. The success of the resolution is quantified by two key parameters: the conversion percentage (c) and the enantiomeric excess (e.e.) of both the remaining substrate and the formed product. The ultimate measure of a resolution's effectiveness is the enantiomeric ratio (E-value), a constant that is independent of conversion.

Key Experimental Considerations: The "Why" Behind the Protocol

The choice of each reaction parameter is critical for achieving high selectivity and yield. Our protocol is based on a synthesis of established methodologies and insights into the enzyme's behavior.

-

The Biocatalyst: Novozym® 435: We select Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB). Its immobilization on a macroporous acrylic resin confers exceptional stability in organic solvents, prevents enzyme agglomeration, and simplifies its removal from the reaction mixture post-reaction (simple filtration), allowing for easy reuse. CALB is renowned for its broad substrate specificity and high enantioselectivity in ester hydrolysis.

-

The Substrate: N-Benzoyl Methyl Phenylisoserinate: The choice of both the N-protecting group (Benzoyl) and the ester group (Methyl) is significant. The bulky benzoyl group provides necessary steric cues that are effectively recognized by the enzyme's active site, enhancing stereochemical discrimination. While other esters (ethyl, butyl) can be used, the methyl ester often provides a good balance of reactivity and selectivity.

-

The Solvent: Diisopropyl Ether: The solvent is not merely a medium but an active modulator of enzyme activity and selectivity. The key is to use a non-polar, water-immiscible organic solvent. Diisopropyl ether is an excellent choice as it maintains the enzyme in its active conformation by not stripping the essential water layer from its surface, while also providing good solubility for the substrate. The hydrophobicity of the solvent, often measured by its log P value, is a critical factor.

-

Water Content: In an organic solvent medium, water is a crucial reactant for hydrolysis. However, its concentration must be precisely controlled. Too little water will limit the reaction rate, while an excess can lead to enzyme aggregation and a decrease in both activity and selectivity. The optimal amount is often determined empirically but typically involves adding a specific volume or relying on solvent saturation.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from reaction setup to final analysis, providing a clear visual guide to the entire process.

Application Note: Chemoselective N-Benzoylation of Methyl 3-Amino-2-hydroxy-3-phenylpropanoate

Executive Summary & Strategic Context

The semisynthesis of the blockbuster chemotherapeutic agent Paclitaxel (Taxol) relies heavily on the efficient coupling of the baccatin III core with a synthetic C-13 side chain. The substrate, Methyl 3-amino-2-hydroxy-3-phenylpropanoate (often derived via the asymmetric dihydroxylation of cinnamate esters), is the direct precursor to this critical side chain[1].

To prepare the side chain for coupling, the primary amine must be protected as a benzamide. This Application Note details the highly chemoselective N-benzoylation of Methyl 3-amino-2-hydroxy-3-phenylpropanoate to yield Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate . By employing optimized Schotten-Baumann conditions, researchers can achieve near-quantitative yields while strictly avoiding competitive O-acylation at the C2-hydroxyl group[2].

Mechanistic Rationale & Reagent Selection

In a substrate containing both a primary amine and a secondary alcohol, the amine is inherently more nucleophilic. However, under standard anhydrous homogeneous conditions (e.g., Benzoyl chloride with Triethylamine in Dichloromethane), transient local excesses of the acylating agent can lead to unwanted O-benzoylation or N,O-dibenzoylation.

Causality of Experimental Choices:

-

Acylating Agent (Benzoyl Chloride): Benzoyl chloride (BzCl) is selected over benzoic anhydride due to its superior atom economy, rapid reaction kinetics at low temperatures, and cost-effectiveness for scale-up[1].

-

Solvent System (Biphasic EtOAc / Aqueous Na₂CO₃): The classic Schotten-Baumann biphasic system is employed to enforce chemoselectivity. The aqueous phase acts as a continuous sink for the HCl byproduct, preventing the protonation of the amine (which would stall the reaction).

-

Base Selection (Na₂CO₃ vs. NaOH): Sodium carbonate maintains the aqueous phase at a mild pH (8.0–9.0). Using a stronger base like NaOH risks saponification of the delicate methyl ester. Furthermore, the aqueous layer slowly hydrolyzes any unreacted BzCl into inert benzoic acid, actively preventing the accumulation of acylating agents that drive O-acylation.

Caption: Chemoselective N-benzoylation pathway highlighting the target product and potential over-acylation.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Acylation (Recommended for Scale-Up)

This self-validating protocol utilizes a biphasic system to maximize yield and purity.

Reagents:

-

Methyl 3-amino-2-hydroxy-3-phenylpropanoate: 1.0 equivalent (eq)

-

Benzoyl chloride (BzCl): 1.05 eq

-

Sodium carbonate (Na₂CO₃): 2.0 eq (prepared as a saturated aqueous solution)

-

Ethyl Acetate (EtOAc): Reaction solvent

Step-by-Step Methodology:

-

Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 3-amino-2-hydroxy-3-phenylpropanoate in EtOAc to achieve a 0.2 M substrate concentration.

-

Buffer Addition: Add an equal volume of saturated aqueous Na₂CO₃. Self-Validation Check: Dip a pH strip into the aqueous layer to confirm the pH is between 8.0 and 9.0.

-

Cooling: Immerse the flask in an ice-water bath and allow the biphasic mixture to cool to 0–5 °C under vigorous stirring. Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers.

-

Acylation: Dissolve 1.05 eq of BzCl in a minimal volume of EtOAc (approx. 1/10th of the total reaction volume). Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition prevents thermal spikes and localized excesses of BzCl, suppressing O-acylation.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

In-Process Monitoring: Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). Stain with Ninhydrin. Self-Validation Check: The primary amine starting material will stain a bright pink/purple. The disappearance of this spot confirms complete conversion. The product will be UV-active but Ninhydrin-negative.

-

Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer once with fresh EtOAc.

-

Washing: Combine the organic layers and wash sequentially with 1N HCl (to remove trace unreacted amine), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude white solid.

-

Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to afford the pure product[1].

Caption: Step-by-step workflow for the biphasic Schotten-Baumann N-benzoylation protocol.

Protocol B: Anhydrous Homogeneous Acylation (Alternative)

For substrates where aqueous exposure is undesirable, an anhydrous approach can be utilized, though it requires stricter stoichiometric control.

-

Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Add Triethylamine (Et₃N, 2.0 eq) and cool the solution to 0 °C.

-

Add BzCl (1.05 eq) dropwise over 15 minutes.

-

Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate, perform structural verification using the parameters outlined in the table below. The presence of the intact C2-hydroxyl group and the newly formed amide bond are the primary indicators of success.

| Analytical Parameter | Expected Value / Observation | Analytical Technique |

| Yield | 85% – 92% | Gravimetric Analysis |

| Purity | > 98% | HPLC (UV detection at 254 nm) |

| Molecular Mass | [M+H]⁺ = 300.1 m/z | LC-ESI-MS (Positive Ion Mode) |

| ¹H-NMR (Amide N-H) | ~ 7.0 – 7.5 ppm (broad doublet, 1H) | 400 MHz NMR (CDCl₃) |

| ¹H-NMR (C2-OH) | ~ 3.5 – 4.0 ppm (broad singlet, 1H) | 400 MHz NMR (CDCl₃) |

| ¹H-NMR (Methyl Ester) | ~ 3.80 ppm (singlet, 3H) | 400 MHz NMR (CDCl₃) |

| TLC Retention Factor (R_f) | ~ 0.4 (Hexanes/EtOAc 1:1) | Silica Gel TLC (UV active) |

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. If the reaction fails to reach completion or yields unexpected impurities, consult the following diagnostic logic:

-

Incomplete Conversion (Ninhydrin-positive TLC spot remains):

-

Cause: The pH of the aqueous phase may have dropped below 7.0, causing the primary amine to protonate into an unreactive ammonium salt.

-

Validation/Fix: Check the aqueous layer pH. If acidic, add more saturated Na₂CO₃ until the pH is restored to 8.0–9.0, then add an additional 0.1 eq of BzCl.

-

-

Formation of a Less Polar Impurity (High R_f on TLC):

-

Cause: This indicates O-benzoylation or N,O-dibenzoylation.

-

Validation/Fix: This occurs if the BzCl was added too rapidly or if the stirring was insufficient, creating a localized high concentration of the acyl donor. Ensure rigorous biphasic mixing and strictly dropwise addition in future runs.

-

-

Loss of Product during Workup:

-

Cause: The product is somewhat soluble in highly polar aqueous systems.

-

Validation/Fix: Ensure the aqueous layer is extracted thoroughly with EtOAc and back-washed with brine to salt out any dissolved organics.

-

References

-

Datta, A., Hepperle, M., & Georg, G. I. (1998). Practical large scale synthesis of N-benzoyl-(2R,3S)-phenylisoserine methyl ester of the Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622. URL: [Link]

-

Wang, Z.-M., Kolb, H. C., & Sharpless, K. B. (1994). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 59(17), 5104-5105. URL: [Link]

Sources

Coupling Methyl 3-amino-2-hydroxy-3-phenylpropanoate to Baccatin III

The semi-synthesis of Paclitaxel (Taxol) and its analogs from renewable diterpene precursors like Baccatin III represents a cornerstone of modern pharmaceutical manufacturing. The fundamental chemical challenge in this synthesis is the esterification of the highly sterically hindered C13 secondary hydroxyl group of the baccatin core with a complex, chiral side chain.

When utilizing Methyl 3-amino-2-hydroxy-3-phenylpropanoate (the methyl ester of phenylisoserine) as the starting side-chain precursor, the synthetic strategy requires precise functional group manipulation. The ester must be hydrolyzed, and both the amine and hydroxyl groups must be orthogonally protected to prevent self-condensation and direct the regioselectivity of the coupling.

Mechanistic Rationale & Strategic Causality

1. Why start with the methyl ester? The methyl ester of phenylisoserine is a highly stable, easily purifiable storage form of the side chain. However, to form the ester linkage at the C13 position of Baccatin III, the side chain must be activated. This requires saponification to the free carboxylic acid, followed by protection, allowing it to be activated by carbodiimides (Steglich esterification) or converted into a highly strained reactive intermediate (such as an oxazolidine or β-lactam).

2. Overcoming the Steric Shield of C13: The C13 hydroxyl of Baccatin III is buried deep within the concave hemisphere of the rigid taxane skeleton, physically shielded by the C4 acetate and the C16/C17 gem-dimethyl groups. Standard esterification conditions fail completely at this position. To overcome this, that using an excess of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a non-polar solvent (toluene) at elevated temperatures (70 °C) is strictly required to drive the reaction forward[1].

3. The Necessity of C7 Protection: The C7 hydroxyl of Baccatin III is significantly more sterically accessible and nucleophilic than the C13 hydroxyl. If left unprotected, the activated side chain will preferentially acylate C7, leading to undesired byproducts. Therefore, C7 must be transiently protected with a triethylsilyl (TES) group. The TES group is bulky enough to block C7 acylation but labile enough to be cleaved under mild acidic conditions that do not disturb the final C13 ester or the delicate taxane core[2].

Strategic Workflow

Workflow for the semi-synthesis of Paclitaxel via Steglich esterification.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of the Activated Side Chain

Objective: Convert the stable methyl ester into a protected, coupling-ready free acid.

-

Saponification: Dissolve Methyl 3-amino-2-hydroxy-3-phenylpropanoate (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool to 0 °C and add LiOH·H₂O (1.5 eq). Stir for 2 hours until TLC indicates complete consumption of the starting material.

-

N-Benzoylation: To the same reaction vessel, add NaHCO₃ (2.0 eq) followed by dropwise addition of Benzoyl chloride (1.1 eq). Stir at room temperature for 4 hours. Acidify the mixture to pH 2-3 using 1M HCl and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-benzoyl-phenylisoserine.

-

O-Protection: Dissolve the crude intermediate in anhydrous DMF. Add Imidazole (2.5 eq) and cool to 0 °C. Add Triethylsilyl chloride (TES-Cl, 1.2 eq) dropwise. Stir for 12 hours. Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the fully protected side chain.

Protocol 2: Preparation of 7-TES-Baccatin III

Objective: Selectively mask the highly reactive C7 hydroxyl group.

-

Dissolve Baccatin III (1.0 eq) in anhydrous Pyridine under an argon atmosphere.

-

Cool the solution to 0 °C and add TES-Cl (5.0 eq) dropwise.

-

Stir the reaction mixture for 12–16 hours, allowing it to slowly warm to room temperature.

-

Dilute with Ethyl Acetate and wash sequentially with saturated aqueous CuSO₄ (to remove pyridine), water, and brine.

-

Purify the crude product via flash chromatography (Hexanes/EtOAc) to yield 7-TES-Baccatin III as a white solid.

Protocol 3: The Steglich Coupling Reaction

Objective: Force the esterification at the sterically hindered C13 position.

-

In a flame-dried flask, dissolve 7-TES-Baccatin III (1.0 eq) and the Protected Side Chain (5.0 eq) in strictly anhydrous Toluene.

-

Add DCC (5.0 eq) and DMAP (0.5 eq).

-

Heat the reaction mixture to 70 °C and stir vigorously for 2–4 hours. Self-Validating Checkpoint: Monitor the reaction via ¹H-NMR. The C13-H proton of Baccatin III appears as a multiplet at ~4.8 ppm. Upon successful esterification, the electron-withdrawing effect of the newly formed ester bond shifts this proton significantly downfield to ~6.2 ppm.

-

Cool the mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the mixture through a pad of Celite and concentrate the filtrate.

Protocol 4: Global Deprotection

Objective: Remove the TES groups to reveal the final active pharmaceutical ingredient.

-

Dissolve the crude coupled product in Methanol.

-

Cool to 0 °C and add a 0.5% aqueous HCl solution dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor closely via TLC to prevent degradation of the taxane core.

-

Once deprotection is complete, neutralize with saturated NaHCO₃, extract with Dichloromethane, and purify via reverse-phase HPLC to yield pure Paclitaxel.

Quantitative Data Summary: Coupling Efficiencies

The choice of side-chain activation heavily dictates the yield of the C13 esterification. While the linear Steglich approach is straightforward, ring-strained methods (like the Ojima β-lactam method) offer superior kinetics for overcoming steric hindrance[3].

| Coupling Strategy | Side Chain Activation State | Reagents & Conditions | Typical Yield | Primary Advantage |

| Linear Acid | N-Bz, O-TES Linear Acid | DCC, DMAP, Toluene, 70 °C | 75–80% | Direct use of linear precursors; fewer synthetic steps. |

| Oxazolidine | Cyclic Oxazolidine Acid | DCC, DMAP, Toluene, 70 °C | 85–90% | Locks side-chain conformation, reducing steric clash. |

| β-Lactam | N-Bz, O-TES β-Lactam | LiHMDS, THF, -40 °C | 90–95% | Extreme ring strain drives rapid, high-yielding acylation. |

Causality in Troubleshooting & Experimental Choices

-

Why Toluene over Dichloromethane (DCM) in Coupling? While Steglich esterifications are typically run in DCM at room temperature, the extreme steric hindrance of C13 requires thermal energy (70 °C) that exceeds the boiling point of DCM. Toluene allows for higher reaction temperatures. Furthermore, the byproduct DCU is highly insoluble in toluene, driving the reaction equilibrium forward via physical phase separation[1].

-

Preventing Epimerization at C7: The baccatin core is highly sensitive to strong bases, which can trigger a retro-aldol-type epimerization at the C7 position, destroying the natural stereochemistry. This is why weak bases like Pyridine are explicitly chosen for the C7 TES protection step, ensuring the structural integrity of the diterpene rings remains intact[2].

References

-

Denis, J. N., Greene, A. E., Guenard, D., Gueritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). Highly efficient, practical approach to natural taxol. Journal of the American Chemical Society. URL:[Link]

-

Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron. URL:[Link]

-

Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Phytochemistry / PMC. URL:[Link]

Sources

Application Note: Enantioselective Chiral Resolution of Phenylpropanoates Using Lipase MAP-10

Target Audience: Researchers, Biocatalysis Scientists, and Pharmaceutical Process Chemists Application: Synthesis of the Paclitaxel (Taxol®) C-13 Side Chain (N-benzoyl-(2R,3S)-3-phenylisoserine)

Executive Summary

The synthesis of complex pharmaceutical active ingredients (APIs) like the chemotherapeutic agent paclitaxel relies heavily on the availability of enantiopure building blocks. The C-13 side chain of paclitaxel is a critical determinant of its microtubule-stabilizing bioactivity. This application note details a highly stereoselective chemoenzymatic workflow utilizing Lipase MAP-10 (derived from Mucor miehei / Mucor javanicus) for the kinetic resolution of racemic phenylpropanoates. By engineering the solvent microenvironment to enforce thermodynamic control, this protocol achieves an enantiomeric excess (ee) of >95% for both the transesterified product and the unreacted substrate 1.

Mechanistic Causality: Solvent Engineering & Thermodynamic Control

In standard transesterification reactions performed in pure organic solvents, biocatalytic kinetic resolutions often suffer from thermodynamic limitations. The reversibility of the reaction can erode the enantiopurity of the products over time.

Why Lipase MAP-10? Screening of commercial hydrolases reveals that Lipase MAP-10 possesses a unique active-site architecture that strongly discriminates between the (2R,3S) and (2S,3R) enantiomers of bulky phenylpropanoate derivatives, such as methyl trans-β-phenylglycidate 1 and ethyl 2-chloro-3-phenyl-3-oxopropionate 2.

The Causality of the Solvent System: To optimize the Enantiomeric Ratio ( E -value), this protocol utilizes a 1:1 mixture of hexane and isobutyl alcohol .

-

Hexane maintains the hydrophobic conformation of the lipase, ensuring the active site remains open and active.

-

Isobutyl alcohol serves as the acyl acceptor. The steric bulk of the isobutyl group is the critical variable here: it physically hinders the backward reaction (reverse transesterification) within the enzyme's active site. By suppressing the reverse reaction, the system shifts from a reversible equilibrium to an irreversible kinetic resolution, locking in the high enantiomeric excess.

Caption: Kinetic and thermodynamic control in MAP-10 mediated transesterification.

Quantitative Enzyme Screening Data

Prior to standardizing on MAP-10, various lipases were evaluated for the transesterification of (±)-methyl trans-β-phenylglycidate. The data below illustrates the superiority of MAP-10, particularly when paired with the bulky isobutyl alcohol acceptor 1.

| Biocatalyst | Acyl Acceptor | Stereopreference | Time (h) | Conversion (%) | Product ee (%) |

| Pseudomonas sp. (AK) | n-Butyl alcohol | 2S, 3R | 12 | 23 | 64 |

| Pseudomonas sp. (P-30) | n-Butyl alcohol | 2S, 3R | 24 | 41 | 50 |

| Porcine Pancreas (PPL) | n-Butyl alcohol | 2S, 3R | 48 | 24 | 38 |

| Humicola lanuginosa | n-Butyl alcohol | 2R, 3S | 36 | 26 | 32 |

| Lipase MAP-10 | n-Butyl alcohol | 2S, 3R | 48 | 41 | 85 |

| Lipase MAP-10 | Isobutyl alcohol | 2S, 3R | 40 | 45 | 95 |

Observation: Changing the acyl acceptor from n-butyl to isobutyl alcohol with MAP-10 increases the product ee from 85% to 95% at a higher conversion rate, validating the steric hindrance hypothesis.

Self-Validating Experimental Protocols

The following protocol outlines the resolution of (±)-methyl trans-β-phenylglycidate. To ensure scientific integrity, the workflow is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs) via Chiral HPLC 3.

Phase I: Primary Enantioselective Transesterification

-

Preparation: In a temperature-controlled reaction vessel, dissolve 20.0 g (0.11 mol) of (±)-methyl trans-β-phenylglycidate in 80 mL of anhydrous hexane.

-

Acceptor Addition: Add 80 mL of isobutyl alcohol. Scientist Note: Ensure solvents are strictly anhydrous (water activity < 0.01) to prevent competitive hydrolytic side reactions.

-

Biocatalyst Introduction: Add 60.0 g of crude Lipase MAP-10 powder.

-

Incubation: Incubate the suspension at 30°C on an orbital shaker at 250 rpm. Scientist Note: The high agitation rate is non-negotiable; it overcomes mass transfer limitations inherent in this biphasic solid-liquid system.

-

IPC Validation (Self-Validation Step): At t=36 hours, extract a 100 µL aliquot. Analyze via Chiral HPLC (e.g., Chiralcel OD column).

-

Pass Criteria: Proceed to Step 6 only when conversion reaches exactly 45%. At this precise thermodynamic window, the product (2S,3R)-isobutyl ester will have an ee of ~95%, and the unreacted (2R,3S)-methyl ester will have an ee of ~77%.

-

-

Termination: Terminate the reaction by vacuum filtering the mixture through a Celite pad to remove the enzyme powder. Wash the filter cake with 20 mL of hexane. (The enzyme can be dried and recycled).

-

Separation: Separate the unreacted (2R,3S)-methyl ester from the (2S,3R)-isobutyl ester product using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

Phase II: Substrate Recycling for Absolute Enantiopurity

Because kinetic resolutions mathematically struggle to yield 100% ee for the remaining substrate at <50% conversion, a recycling step is required to achieve pharmaceutical-grade purity.

-

Take the isolated unreacted substrate fraction (~12.5 g, ee 77%).

-

Re-incubate with 12.0 g of fresh Lipase MAP-10 in 30 mL of the hexane-isobutyl alcohol (1:1) solvent system.

-

Shake at 30°C for an additional 48 hours.

-

IPC Validation: Confirm via Chiral HPLC that the remaining (2R,3S)-methyl ester has reached >95% ee1.

-

Filter, concentrate, and isolate the pure (-)-(2R,3S)-methyl trans-β-phenylglycidate.

Phase III: Downstream Processing to Paclitaxel Side Chain